![molecular formula C14H15NO2S B187368 Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate CAS No. 4815-37-6](/img/structure/B187368.png)
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of ethanol as a solvent and heating under reflux .
Industrial Production Methods
the Gewald reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Pharmaceutical Applications
EAMPTC is primarily noted for its potential therapeutic properties. Its derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry.
Therapeutic Properties:
- Anti-inflammatory : EAMPTC derivatives have shown effectiveness in reducing inflammation.
- Antimicrobial : Several studies indicate that thiophene derivatives possess significant antimicrobial activity against various pathogens.
- Antitumor : Research has explored the potential of these compounds as antitumor agents, demonstrating efficacy in inhibiting cancer cell proliferation.
- Analgesic and Anti-inflammatory : The compound has been investigated for its pain-relieving and anti-inflammatory properties, which could be beneficial in treating chronic pain conditions.
Case Study Example:
In a study focused on the synthesis of EAMPTC derivatives, researchers found that modifications to the thiophene ring enhanced the compound's biological activity, particularly against specific cancer cell lines. The study demonstrated a correlation between structural changes and increased potency, emphasizing the importance of chemical modification in drug development.
Microbiological Applications
EAMPTC has been studied for its antimicrobial properties, particularly against bacterial and fungal strains.
Methods of Investigation:
- Synthesis of EAMPTC derivatives was performed using multi-step organic reactions.
- Antimicrobial activity was assessed through standard microbiological assays.
Findings:
The results indicated that certain derivatives exhibited strong inhibitory effects on pathogenic bacteria, suggesting their potential use as therapeutic agents in treating infections.
Endocrinology and Cardiology
Research has also explored the application of EAMPTC in endocrinology and cardiology:
- Antihypertensive Agents : Thiophene derivatives have been investigated for their ability to lower blood pressure, offering potential treatment options for hypertension.
- Cholesterol Inhibition : Some studies suggest that EAMPTC may serve as a cholesterol-lowering agent, contributing to cardiovascular health.
Virology
EAMPTC derivatives have shown promise as antiviral agents. Preliminary studies indicate their potential effectiveness against various viral infections, although further research is needed to establish specific mechanisms of action.
Material Science
Beyond biological applications, EAMPTC is being explored in material science for its properties as a metal complexing agent. This application could lead to advancements in catalysis and materials engineering.
Entomology
The compound's derivatives have been examined for their potential use in developing insecticides. Their effectiveness in targeting specific insect species could contribute to agricultural pest control strategies.
Summary Table of Applications
Field | Application | Key Findings |
---|---|---|
Pharmaceuticals | Anti-inflammatory, Antimicrobial | Effective against various pathogens |
Microbiology | Antimicrobial | Strong inhibitory effects on bacteria |
Endocrinology | Antihypertensive | Potential blood pressure-lowering effects |
Cardiology | Cholesterol inhibition | May contribute to cardiovascular health |
Virology | Antiviral | Preliminary effectiveness against viral infections |
Material Science | Metal complexing agent | Potential advancements in catalysis |
Entomology | Insecticides | Effective against specific insect species |
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate involves its interaction with various molecular targets. It can act as a kinase inhibitor, modulating signaling pathways involved in cell proliferation and apoptosis. The compound’s sulfur atom plays a crucial role in its biological activity, enabling it to form stable complexes with metal ions and proteins .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: Another thiophene derivative used as an antispasmodic.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a carboxylate ester, and a phenyl group on the thiophene ring makes it a versatile compound for various applications .
Biological Activity
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured format.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₅N₁O₂S. Its structure features a thiophene ring substituted with an amino group, a carboxylate group, and a phenyl group, which contribute to its biological activity.
Property | Details |
---|---|
Molecular Formula | C₁₄H₁₅N₁O₂S |
Molecular Weight | 273.34 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound acts as a kinase inhibitor, modulating signaling pathways involved in cell proliferation and apoptosis. Its sulfur atom plays a crucial role in forming stable complexes with metal ions and proteins .
- Antioxidant Activity : It exhibits antioxidant properties, potentially reducing oxidative stress in cells, which is beneficial in preventing cellular damage and inflammation.
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving the inhibition of protein kinases associated with tumor growth .
Anticancer Activity
Research has demonstrated that this compound can inhibit the growth of several cancer cell lines. A notable study reported an IC50 value indicating strong antiproliferative effects against HCT116 cells at concentrations below 9 μM . The mechanism appears to involve the inhibition of pathways related to vascular endothelial growth factor (VEGF) and tumor necrosis factor (TNF), which are critical in cancer progression and metastasis .
Anti-inflammatory Effects
The compound shows promise as an anti-inflammatory agent. It has been linked to the modulation of inflammatory cytokines and may help reduce vascular permeability associated with diseases like diabetic retinopathy .
Case Studies
- Inhibition of Retinal Endothelial Permeability : In vitro studies using retinal endothelial cells demonstrated that this compound could effectively prevent TNF/VEGF-induced permeability, with compounds exhibiting EC50 values as low as 1 nM .
- Antiviral Potential : While primarily studied for its anticancer properties, there is emerging evidence suggesting potential antiviral activity against certain viruses, although specific data on efficacy remains sparse .
Properties
IUPAC Name |
ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(9(2)18-13(12)15)10-7-5-4-6-8-10/h4-8H,3,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXONDAWSQJWZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351237 | |
Record name | ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4815-37-6 | |
Record name | 2-Amino-3-carboethoxy-5-methyl-4-phenylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4815-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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